

Crystal Structure Analysis of Isosulfamethoxazole: A Methodological and Predictive Guide

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Compound of Interest

Compound Name: *Isosulfamethoxazole*

CAS No.: *17103-52-5*

Cat. No.: *B1589051*

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Abstract

Isosulfamethoxazole, the 3-methyl-5-yl isomer of the widely used sulfonamide antibiotic sulfamethoxazole, presents a compelling case for detailed solid-state characterization. The physicochemical properties of an active pharmaceutical ingredient (API), including solubility, stability, and bioavailability, are intrinsically linked to its three-dimensional crystalline arrangement. While the crystal structure of sulfamethoxazole is well-documented, public crystallographic data for **Isosulfamethoxazole** remains unavailable. This technical guide, therefore, serves a dual purpose: first, to provide a rigorous, in-depth methodological framework for the complete crystal structure analysis of a pharmaceutical compound, and second, to use the extensive data on sulfamethoxazole as a precise and authoritative case study. By detailing the core experimental workflows, principles of structural analysis, and the critical role of intermolecular interactions, this paper establishes the definitive protocol that researchers and drug development professionals would employ for the full solid-state characterization of **Isosulfamethoxazole**, thereby enabling a predictive understanding of its potential solid-state behavior.

Part 1: The Isomeric Imperative: Sulfamethoxazole vs. Isosulfamethoxazole

In pharmaceutical sciences, structural isomerism can have profound consequences.

Isosulfamethoxazole (4-amino-N-(3-methyl-1,2-oxazol-5-yl)benzenesulfonamide) and its renowned isomer Sulfamethoxazole (4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide) differ only in the substitution pattern on the isoxazole ring. This subtle change, however, directly alters the electronic distribution and steric profile of the molecule. Consequently, the intermolecular interactions that govern crystal packing—such as hydrogen bonds and π - π stacking—are expected to differ, leading to unique crystal structures with distinct physicochemical properties.

The solid-state form of an API is a critical quality attribute. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can dramatically affect a drug's performance. Different polymorphs of the same compound can exhibit varying melting points, dissolution rates, and stability, directly impacting the safety and efficacy of the final drug product. Therefore, a complete crystallographic analysis is not merely an academic exercise but a foundational requirement for robust drug development.

Given the absence of published crystal structures for **Isosulfamethoxazole**, this guide will use the well-characterized Sulfamethoxazole (SMX) as a proxy to illustrate the necessary analytical pipeline. The principles and techniques detailed herein are universally applicable and represent the gold-standard approach for the structural elucidation of **Isosulfamethoxazole**.

Part 2: Core Methodologies for Crystal Structure Elucidation

The comprehensive analysis of a pharmaceutical solid relies on a synergistic combination of analytical techniques. Single-crystal X-ray diffraction provides the definitive atomic-level structure, while powder X-ray diffraction is indispensable for routine phase identification and polymorph screening.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.^[1]

Causality Behind the Choice: The objective of SCXRD is to obtain an unambiguous solution of the molecular structure, including bond lengths, angles, and the conformation of the molecule, as well as the packing of molecules in the crystal lattice. This is achieved by measuring the diffraction pattern produced when a single crystal is exposed to an X-ray beam. The resulting electron density map allows for the precise placement of each atom, providing the foundational data for all further solid-state analysis.

- Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution is a common and effective method.
 - Dissolve **Isosulfamethoxazole** in a suitable solvent (e.g., ethanol, acetone, or acetonitrile) to near-saturation.
 - Filter the solution to remove any particulate matter.
 - Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.
- Crystal Mounting: Select a suitable, defect-free crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
- Data Collection:
 - Mount the crystal on the diffractometer. Modern instruments, such as a Rigaku Oxford Synergy-S or Bruker Apex II, are commonly used.
 - Cool the crystal under a stream of cold nitrogen (typically 100 K) to minimize thermal vibration and improve data quality.
 - Perform an initial unit cell determination.
 - Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
- Structure Solution and Refinement:
 - Process the raw diffraction data to obtain integrated intensities for each reflection.

- Solve the crystal structure using direct methods or dual-space algorithms (e.g., using SHELXT software). This provides an initial electron density map and atomic positions.
- Refine the structural model against the experimental data using full-matrix least-squares methods (e.g., using SHELXL). This process optimizes atomic coordinates, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

Caption: Workflow for SCXRD analysis.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid, non-destructive technique used to analyze polycrystalline (powder) samples. It is the primary tool for identifying crystalline phases and detecting polymorphism.

Causality Behind the Choice: While SCXRD analyzes a single point in the crystalline landscape, PXRD provides a fingerprint of the bulk material. Each crystalline form of a compound produces a unique PXRD pattern, characterized by a specific set of peak positions (in degrees 2θ) and relative intensities. This makes it an ideal technique for routine quality control, stability testing, and screening for new polymorphic forms, as it is much faster and requires less sample preparation than SCXRD.

- **Sample Preparation:** Gently grind approximately 5-10 mg of the bulk sample into a fine powder using a mortar and pestle. This ensures random orientation of the crystallites, which is crucial for accurate data.
- **Data Collection:**
 - Load the powdered sample onto a sample holder.
 - Place the holder into a powder diffractometer (e.g., Bruker D8 Advance or PANalytical X'Pert).
 - Collect the diffraction pattern, typically over a 2θ range of 2° to 40° , using Cu K α radiation.
- **Data Analysis:** Compare the experimental PXRD pattern against reference patterns. These references can be from a database, calculated from a known single-crystal structure, or from

previously analyzed batches. The presence of new peaks or shifts in existing peaks indicates a different crystalline form.

Part 3: Case Study: The Crystal Structure of Sulfamethoxazole (SMX)

The analysis of SMX provides a concrete example of the data and insights gained from a full crystallographic study. SMX is known to exist in at least three polymorphic forms (Forms I, II, and III), highlighting the importance of this analysis.[2]

Crystallographic Data

The foundational data obtained from SCXRD analysis is summarized in a standard crystallographic table. This allows for unambiguous identification and comparison of different forms.

Parameter	SMX Form I	SMX Form II	SMX Form III (Hemihydrate)
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /n	P2 ₁ /c
a (Å)	8.23	13.56	12.45
b (Å)	20.35	5.59	7.64
c (Å)	7.21	15.82	26.12
β (°) **	105.9	104.2	98.7
Volume (Å ³) **	1161	1162	2452
Z	4	4	8

Data sourced from published literature and the Cambridge Structural Database (CSD).[2] Z represents the number of molecules in the unit cell.

Molecular Geometry and Supramolecular Assembly

SCXRD analysis of SMX reveals a non-planar conformation. The dihedral angle between the planes of the aniline ring and the isoxazole ring is a key conformational descriptor.[3] The crystal packing is dominated by a network of intermolecular hydrogen bonds.[1][4] In Form I, the primary amino group (-NH₂) acts as a hydrogen bond donor to the sulfonyl oxygen atoms (-SO₂) of an adjacent molecule. Furthermore, a characteristic head-to-head dimer is formed via N-H...N hydrogen bonds between the sulfonamide N-H group and the isoxazole nitrogen atom of a neighboring molecule.[4] These interactions create a robust two-dimensional network.

A predictive analysis for **Isosulfamethoxazole** suggests that similar interactions will be present. The primary amine and sulfonamide groups are potent hydrogen bond donors and

acceptors. However, the repositioning of the isoxazole nitrogen atom (from position 2 in SMX to position 2 in **Isosulfamethoxazole**, relative to the sulfonamide link) and the methyl group will alter the geometry of these interactions, likely leading to entirely different packing motifs and, therefore, different polymorphs.

Caption: 2D representation of **Isosulfamethoxazole**.

Caption: Key N-H...N hydrogen bond synthon in SMX.

Part 4: Conclusion: A Roadmap for Isosulfamethoxazole Characterization

The solid-state structure of an active pharmaceutical ingredient is a cornerstone of modern drug development. This guide has established the definitive analytical workflow required for the comprehensive crystal structure analysis of **Isosulfamethoxazole**. By leveraging the extensive crystallographic data of its well-studied isomer, sulfamethoxazole, we have illustrated the power of single-crystal and powder X-ray diffraction in elucidating molecular conformation, identifying intermolecular interactions, and characterizing polymorphism.

The outlined protocols for crystal growth, data collection via SCXRD and PXRD, and subsequent structure refinement provide a robust, self-validating system for generating the crucial data required by researchers, formulation scientists, and regulatory bodies. While the specific crystal structure of **Isosulfamethoxazole** awaits experimental determination, the principles and methodologies detailed herein provide a clear and authoritative roadmap for its complete solid-state characterization, paving the way for a thorough understanding of its properties and its successful development into a safe and effective therapeutic agent.

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